N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide
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Overview
Description
N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide is an organic compound that features both borate and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide typically involves nucleophilic and amidation reactions. One common method involves the reaction of 2-methyl-5-bromo-pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester. This intermediate is then reacted with methanesulfonamide under suitable conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The boronate group can be oxidized to form boronic acid derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Various substituted boronate or sulfonamide compounds.
Scientific Research Applications
N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide has a wide range of applications in scientific research:
Biology: Potential use as a probe for studying biological systems due to its boronate group, which can interact with diols and other biomolecules.
Medicine: Investigated for its potential as an enzyme inhibitor or ligand in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The boronate group can form reversible covalent bonds with diols, making it useful in enzyme inhibition and as a molecular probe. The sulfonamide group can interact with various biological targets, potentially affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide is unique due to its combination of boronate and sulfonamide groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and interact with biological targets makes it a valuable compound in multiple research fields.
Properties
Molecular Formula |
C13H21BN2O4S |
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Molecular Weight |
312.2 g/mol |
IUPAC Name |
N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C13H21BN2O4S/c1-9-11(16-21(6,17)18)7-10(8-15-9)14-19-12(2,3)13(4,5)20-14/h7-8,16H,1-6H3 |
InChI Key |
ZQJJXAWWSLOPPK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)NS(=O)(=O)C |
Origin of Product |
United States |
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